molecular formula C16H24FN3O3S B2879642 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide CAS No. 897613-32-0

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Cat. No. B2879642
CAS RN: 897613-32-0
M. Wt: 357.44
InChI Key: HDIDMAMRQYZMIG-UHFFFAOYSA-N
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Description

“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a chemical compound with the molecular formula C22H28FN3O3S . It is related to a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” involves a piperazine ring attached to a fluorophenyl group and a sulfonyl group . The exact atomic coordinates and displacement parameters can be found in the referenced study .

Scientific Research Applications

Cancer Therapeutics

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide: has shown potential in the treatment of cancer. It targets Poly (ADP-Ribose) Polymerase (PARP) , which is involved in DNA repair. Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death . This compound could be particularly effective against breast cancer cells, as indicated by its efficacy in reducing cell viability in human-estrogen-receptor-positive breast cancer cell lines .

Future Directions

The future directions for the study of “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” and similar compounds could involve further exploration of their inhibitory effects on ENTs . Additionally, more research could be conducted to understand their synthesis, chemical properties, and potential biological activities .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIDMAMRQYZMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

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